5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Overview
Description
5-{4-[(4-Fluorophenyl)amino]phthalazin-1-yl}-2-methyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a fluorophenyl group, a phthalazinyl moiety, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-Fluorophenyl)amino]phthalazin-1-yl}-2-methyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(4-Fluorophenyl)amino]phthalazin-1-yl}-2-methyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Amines, thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{4-[(4-Fluorophenyl)amino]phthalazin-1-yl}-2-methyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-{4-[(4-Fluorophenyl)amino]phthalazin-1-yl}-2-methyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the phthalazinyl moiety play crucial roles in binding to these targets, leading to the modulation of their activity. This interaction can result in the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-{4-[(4-Fluorophenyl)amino]phthalazin-1-yl}-2-methyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its binding affinity to molecular targets, while the sulfonamide linkage provides stability and solubility in various solvents.
Properties
Molecular Formula |
C27H22FN5O2S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
5-[4-(4-fluoroanilino)phthalazin-1-yl]-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C27H22FN5O2S/c1-18-9-10-19(16-25(18)36(34,35)30-17-22-6-4-5-15-29-22)26-23-7-2-3-8-24(23)27(33-32-26)31-21-13-11-20(28)12-14-21/h2-16,30H,17H2,1H3,(H,31,33) |
InChI Key |
SUPVXGUZIKUUND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)F)S(=O)(=O)NCC5=CC=CC=N5 |
Origin of Product |
United States |
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